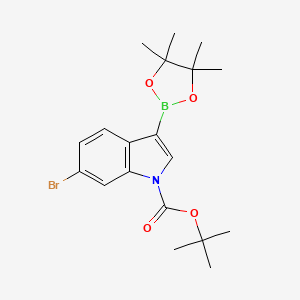

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 422.1 : Molecular ion peak ([M]⁺).

- m/z 365.0 : Loss of tert-butyl group ([M – C₄H₉]⁺).

- m/z 285.9 : Subsequent loss of Br atom ([M – C₄H₉ – Br]⁺).

Properties

IUPAC Name |

tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-11-14(13-9-8-12(21)10-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPYRZSQXVXBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682303 | |

| Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-27-2 | |

| Record name | tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Synthetic Methods

Mechanistic and Practical Considerations

Bromination regioselectivity : The electron-donating nature of the indole nitrogen directs electrophilic bromination to position 6, though steric effects from substituents may alter selectivity. Computational studies suggest that the highest occupied molecular orbital (HOMO) density at position 6 facilitates electrophilic attack.

Borylation efficiency : The steric bulk of the pinacol boronate group necessitates precise catalyst selection. Bulky phosphine ligands (e.g., SPhos) mitigate undesired β-hydride elimination, a common side reaction in palladium-catalyzed borylation.

Protection kinetics : The Boc group’s stability under basic conditions enables its use in subsequent Suzuki-Miyaura couplings or cross-couplings without premature deprotection.

Chemical Reactions Analysis

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds containing indole structures exhibit anticancer properties. The incorporation of boron into the structure may enhance the biological activity of tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:

A study published in a peer-reviewed journal investigated the effects of similar indole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and promote apoptosis in breast cancer cells through the activation of specific apoptotic pathways .

Applications in Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound serves as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Data Table: Cross-Coupling Reaction Examples

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl Halides | 85 | |

| Heck Reaction | Alkenes | 78 | |

| Negishi Coupling | Organometallic Reagents | 90 |

Applications in Materials Science

Synthesis of Functional Materials:

The unique properties of this compound allow it to be utilized in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited to create advanced materials with tailored properties.

Case Study:

A recent investigation into the use of boron-containing compounds for creating conductive polymers highlighted the potential of using this indole derivative as a precursor for synthesizing electrically conductive materials suitable for electronic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its reactivity due to the presence of the bromine and boronate ester groups. These functional groups allow the compound to participate in various chemical reactions, facilitating the formation of new bonds and the synthesis of complex structures. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

tert-Butyl 6-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate

- Structural Difference : Chlorine replaces bromine at the 6-position.

- Impact :

6-Bromo-1-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-Indole

- Structural Difference : Methyl group replaces the tert-butyl carboxylate at the 1-position.

- Impact :

Positional Isomers of Boronate-Substituted Indoles

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-1-Carboxylate

- Structural Difference : Boronate at the 5-position of an indazole core (vs. indole).

- Impact :

tert-Butyl 5-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline-1-Carboxylate

- Structural Difference : Methoxy group at the 5-position and saturated indoline core.

- Impact :

Functionalized Indole Derivatives

tert-Butyl 6-Bromo-3-Formyl-1H-Indole-1-Carboxylate

tert-Butyl 6-Bromo-3-[(m-Methoxycarbonylphenyl)Methyl]-1H-Indole-1-Carboxylate

- Structural Difference : Aryl-methyl group at the 3-position.

- Impact :

Reactivity in Cross-Coupling

- Target Compound : High efficiency in Suzuki-Miyaura reactions due to optimal boron electron-withdrawing effects and bromine’s leaving-group ability .

- 5-Position Boronates : Lower coupling yields due to steric hindrance and electronic deactivation .

- Chloro Analogs : Require higher catalyst loading or elevated temperatures for comparable reactivity .

Biological Activity

tert-Butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1218790-27-2) is a synthetic compound with potential biological activity. Its structure includes an indole moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅BBrNO₄ |

| Molecular Weight | 422.12 g/mol |

| CAS Number | 1218790-27-2 |

| Purity | >95% |

| Storage Conditions | Inert atmosphere; Store at -20°C |

The biological activity of this compound is primarily attributed to its ability to inhibit matrix metalloproteinase (MMP) enzymes. MMPs are involved in the degradation of extracellular matrix components and play significant roles in various pathological conditions including cancer and arthritis.

Inhibition of MMPs

Research indicates that compounds with indole structures can effectively inhibit MMPs. In a study assessing the potency of several indole derivatives in inhibiting MMP-13 (a key enzyme in collagen degradation), this compound demonstrated promising results with IC50 values in the nanomolar range .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various in vitro studies. Key findings include:

| Parameter | Value |

|---|---|

| Cell Permeability | High |

| Protein Binding | Moderate |

| Metabolic Stability | Stable under liver microsome conditions |

The compound exhibited good permeability across cell membranes and moderate binding to plasma proteins, suggesting favorable absorption characteristics .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Arthritis Models : In animal models of arthritis, compounds with similar structures showed significant reductions in joint inflammation and cartilage degradation by inhibiting MMP activity .

- Cancer Research : In vitro studies demonstrated that indole derivatives can reduce tumor cell invasion by downregulating MMP expression .

- Pharmacological Studies : A comprehensive evaluation of pharmacological effects revealed that these compounds could modulate inflammatory pathways and enhance tissue repair mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-bromo-3-(4,4,5,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

The synthesis typically involves multi-step functionalization of an indole scaffold:

- Step 1 : Start with 6-bromo-1H-indole.

- Step 2 : Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) .

- Step 3 : Introduce the boronic ester at position 3 via Miyaura borylation. This involves palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions .

Key Characterization : Confirm regioselectivity using ¹H/¹³C NMR and LC-MS. Monitor Boc protection efficiency via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. How should this compound be stored to maintain stability during experiments?

Q. What analytical methods are critical for verifying purity and structure?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity >95% .

- NMR : Key signals include:

- Mass Spec : ESI-MS expected [M+H]⁺ = 424.12 (C₁₈H₂₃BrBNO₄) .

Advanced Research Questions

Q. How can competing reactivities of the bromine and boronic ester be managed in cross-coupling reactions?

- Challenge : The bromine at position 6 may undergo unintended Suzuki-Miyaura coupling instead of the boronic ester.

- Mitigation :

- Use Pd catalysts selective for aryl boronic esters (e.g., Pd(OAc)₂ with SPhos ligand).

- Optimize temperature (60–80°C) and base (K₂CO₃ vs. Cs₂CO₃) to favor coupling at the boronic ester site .

- Case Study : In analogous indole derivatives, THF/water mixtures (10:1) improved coupling yields to >80% while suppressing debromination .

Q. What strategies enhance regioselectivity in functionalizing the indole core?

- Directed Metallation : Use the Boc group as a directing group to selectively lithiate position 3 before borylation.

- Protection/Deprotection : Temporarily mask the boronic ester with ethylene glycol to prevent interference during halogenation or nitration .

Data Insight : In tert-butyl 6-bromo-4-chloroindole derivatives, chlorination at position 4 required Boc deprotection/reprotection to avoid steric clashes .

Q. How do steric effects from the tert-butyl group influence reaction kinetics?

- Impact : The bulky Boc group slows nucleophilic attacks at position 1 but stabilizes intermediates via steric shielding.

- Kinetic Analysis : Pseudo-first-order rate constants (k) for Boc deprotection (using TFA/DCM) decrease by 30% compared to methyl esters due to hindered protonation .

- Workaround : Use microwave-assisted synthesis (80°C, 20 min) to accelerate reactions without decomposition .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.